N-(2-hydroxypropyl)-2-phenoxyacetamide
Description
N-(2-Hydroxypropyl)-2-phenoxyacetamide (CAS: 791840-68-1, C₁₂H₁₇NO₃, MW: 223.27) is a synthetic acetamide derivative characterized by a 2-hydroxypropyl group attached to the acetamide nitrogen and a phenoxy moiety at the α-position of the acetate chain .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)8-15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
InChI Key |
UCOYUARRWOSTQF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)COC1=CC=CC=C1)O |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-(2-hydroxypropyl)-2-phenoxyacetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Pharmacodynamic Insights
- Polymer Conjugates: highlights N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers used in drug delivery (e.g., PK1-doxorubicin conjugate).
- Metabolic Stability: Compounds like N-(2-phenoxyphenyl)acetamide (Nimesulide analog) exhibit metabolic challenges due to aromatic hydroxylation, whereas the hydroxypropyl group in the target compound may mitigate oxidative metabolism, enhancing plasma stability .
- Lipophilicity vs. Solubility: Bulky aromatic substituents (e.g., in and ) increase logP, favoring membrane permeability but reducing aqueous solubility. The hydroxypropyl group balances this trade-off, making the target compound suitable for intravenous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
